molecular formula C19H23BrO4 B3936651 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene

1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene

Cat. No. B3936651
M. Wt: 395.3 g/mol
InChI Key: PZITUEKQCWEGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene, also known as BODIPY-FL, is a fluorescent dye commonly used in scientific research. This compound is used to label and track biological molecules, such as proteins and lipids, in living cells and tissues. The unique properties of BODIPY-FL make it a valuable tool for studying cellular processes and disease mechanisms.

Mechanism of Action

1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene works by binding to specific biological molecules, such as proteins and lipids, and emitting a fluorescent signal when excited by light. This allows researchers to track the movement and localization of these molecules in living cells and tissues. The fluorescent signal emitted by 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is highly specific and can be easily distinguished from other fluorescent dyes, making it a valuable tool for studying complex biological systems.
Biochemical and Physiological Effects
1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is a relatively safe compound with minimal effects on cellular function and physiology. However, it is important to note that the attachment of a fluorescent group to the molecule can alter its properties and interactions with biological molecules. Therefore, it is important to carefully consider the experimental design and interpretation of results when using 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is its high specificity and sensitivity for labeling biological molecules. This allows researchers to study complex biological processes with high resolution and accuracy. Additionally, 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is relatively easy to use and can be incorporated into a wide range of experimental designs.
However, there are also some limitations to using 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene in lab experiments. One limitation is that the attachment of a fluorescent group to the molecule can alter its properties and interactions with biological molecules, potentially leading to false or misleading results. Additionally, 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is not suitable for all experimental conditions and may require optimization for specific applications.
List of

Future Directions

1. Development of new fluorescent dyes with improved properties and specificity for labeling biological molecules.
2. Optimization of experimental conditions for using 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene in a wider range of biological systems and applications.
3. Integration of 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene with other imaging techniques, such as electron microscopy and super-resolution microscopy, to study complex biological systems with high resolution.
4. Application of 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene in the development of new diagnostic and therapeutic tools for disease treatment.
5. Investigation of the potential toxic effects of 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene on cellular function and physiology.
Conclusion
In conclusion, 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene, or 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene, is a valuable tool for studying complex biological processes in living cells and tissues. This compound is widely used in scientific research and has a wide range of potential applications in the fields of cell biology, biochemistry, and pharmacology. While there are some limitations to using 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene in lab experiments, its unique properties and specificity make it a valuable tool for studying complex biological systems.

Scientific Research Applications

1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is widely used in scientific research, particularly in the fields of cell biology, biochemistry, and pharmacology. This compound is used to label and track biological molecules in living cells and tissues, allowing researchers to visualize and study cellular processes in real-time. 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been used to study a wide range of biological processes, including protein trafficking, lipid metabolism, and cell signaling.

properties

IUPAC Name

1-bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO4/c1-14-12-15(2)19(18(20)13-14)24-11-9-22-8-10-23-17-6-4-16(21-3)5-7-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZITUEKQCWEGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCOCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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